molecular formula C16H28O2Si B13976242 3-Triisopropylsilanoxy-benzyl alcohol

3-Triisopropylsilanoxy-benzyl alcohol

Cat. No.: B13976242
M. Wt: 280.48 g/mol
InChI Key: QRMCIDBYXHYBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Triisopropylsilyloxy)benzyl alcohol is an organic compound that features a benzyl alcohol moiety protected by a triisopropylsilyl (TIPS) group. This compound is often used in organic synthesis due to its stability and the ease with which the TIPS group can be removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triisopropylsilyloxy)benzyl alcohol typically involves the protection of benzyl alcohol with a triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

Benzyl alcohol+TIPS-Cl3-(Triisopropylsilyloxy)benzyl alcohol\text{Benzyl alcohol} + \text{TIPS-Cl} \rightarrow \text{3-(Triisopropylsilyloxy)benzyl alcohol} Benzyl alcohol+TIPS-Cl→3-(Triisopropylsilyloxy)benzyl alcohol

Industrial Production Methods

On an industrial scale, the production of 3-(Triisopropylsilyloxy)benzyl alcohol follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Triisopropylsilyloxy)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The TIPS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) are often used.

    Substitution: The TIPS group can be removed using TBAF (Tetrabutylammonium fluoride) in THF (Tetrahydrofuran).

Major Products

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Toluene.

    Substitution: Benzyl alcohol.

Scientific Research Applications

3-(Triisopropylsilyloxy)benzyl alcohol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

    Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Triisopropylsilyloxy)benzyl alcohol primarily involves the protection and deprotection of the hydroxyl group. The TIPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process typically involves the cleavage of the Si-O bond using fluoride ions, which results in the release of the free alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilyloxy)benzyl alcohol
  • 3-(Tert-butyldimethylsilyloxy)benzyl alcohol
  • 3-(Triethylsilyloxy)benzyl alcohol

Uniqueness

3-(Triisopropylsilyloxy)benzyl alcohol is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in reactions where selective protection is crucial.

Properties

Molecular Formula

C16H28O2Si

Molecular Weight

280.48 g/mol

IUPAC Name

[3-tri(propan-2-yl)silyloxyphenyl]methanol

InChI

InChI=1S/C16H28O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-10,12-14,17H,11H2,1-6H3

InChI Key

QRMCIDBYXHYBCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.